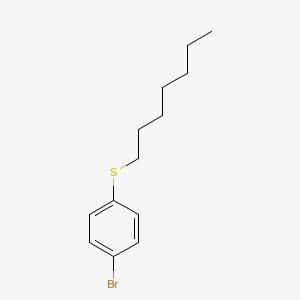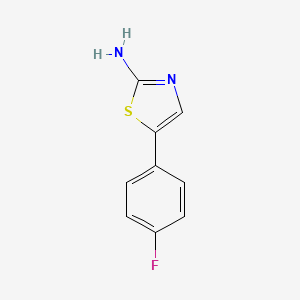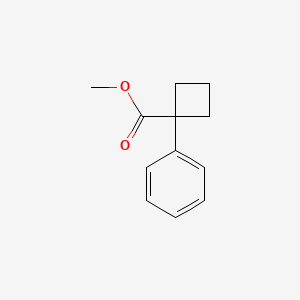![molecular formula C16H23NO2 B1338619 N,N-二甲基-8-苯基-1,4-二氧杂螺[4.5]癸烷-8-胺 CAS No. 77253-85-1](/img/structure/B1338619.png)
N,N-二甲基-8-苯基-1,4-二氧杂螺[4.5]癸烷-8-胺
概述
描述
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 . It is an intermediate used in the synthesis of Cebranopadol, a potent analgesic compound .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal as a raw material . This compound is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is characterized by a spirocyclic system, which includes a dioxane ring and a decane ring, attached to a phenyl group and a dimethylamine group .Chemical Reactions Analysis
As an intermediate, “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is primarily used in the synthesis of other compounds. One notable product of its reactions is Cebranopadol, a potent analgesic compound .Physical And Chemical Properties Analysis
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” has a predicted boiling point of 371.5±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 8.72±0.20 .科学研究应用
合成和化学应用
1,4-二氧杂螺[4.5]癸烷-8-酮,与N,N-二甲基-8-苯基-1,4-二氧杂螺[4.5]癸烷-8-胺相关的化合物,作为一种双功能合成中间体。它广泛用于有机化学品的合成,包括制药中间体、液晶和杀虫剂。从1,4,9,12-四氧杂二螺[4.2.4.2]十四烷开始合成这种化合物的高效方法已经开发出来,提供了比以前方法更高的产量和更短的反应时间 (Zhang Feng-bao, 2006)。
生物应用
结构类似于N,N-二甲基-8-苯基-1,4-二氧杂螺[4.5]癸烷-8-胺的氮杂螺[4.5]癸烷已经显示出对人类癌细胞培养中的癌细胞生长有显著抑制作用 (L. Rice, B. S. Sheth, J. Wheeler, 1973)。
环境应用
类似结构的Mannich碱衍生物已经合成用于环境应用。发现它对致癌的偶氮染料和芳香胺是一种有效的吸附剂,展示了它在水处理和污染控制中的潜力 (E. Akceylan, M. Bahadir, M. Yılmaz, 2009)。
属性
IUPAC Name |
N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKMSUIFIQZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

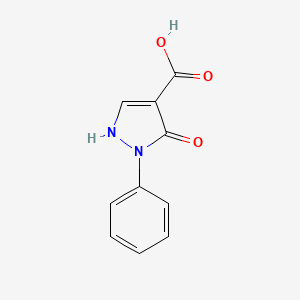
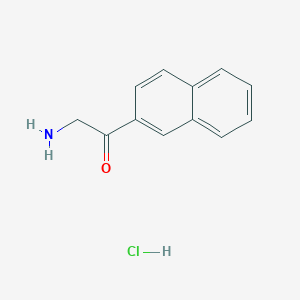
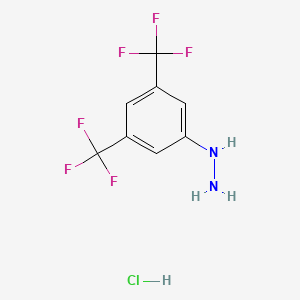
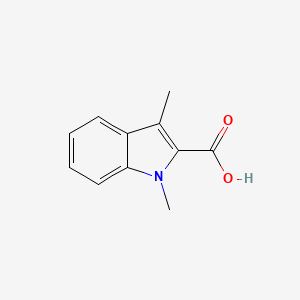
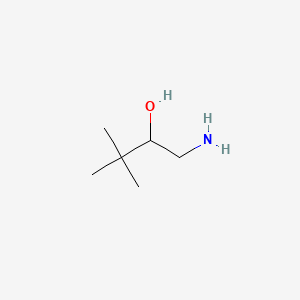
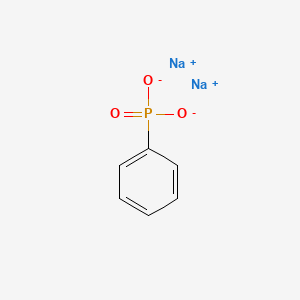
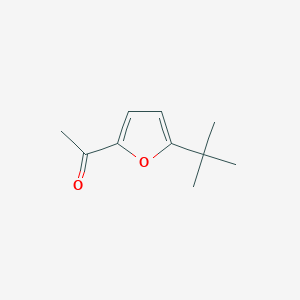
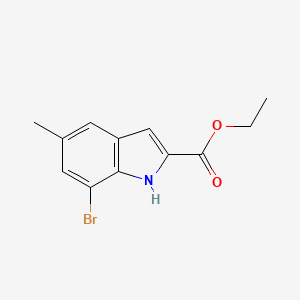
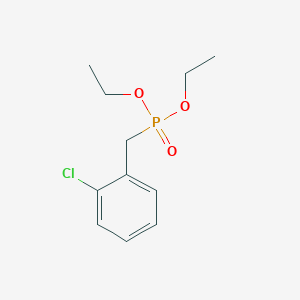
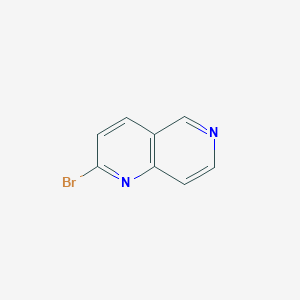
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)
